molecular formula C7H13N3S B1593698 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine CAS No. 229003-14-9

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1593698
M. Wt: 171.27 g/mol
InChI Key: UYCCDPREZYWEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, but specific information about the molecular structure of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine is not available in the current literature .


Chemical Reactions Analysis

While the specific chemical reactions involving 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine are not detailed in the available literature, similar compounds have been studied. For instance, aromatic nitration is a common reaction in flow chemistry, which has been demonstrated successfully in the last two decades .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine, as a derivative of 1,3,4-thiadiazol, plays a crucial role in the synthesis of heterocyclic compounds. The synthesis of 1,3,4-thiadiazolines and related heterocyclic compounds has been extensively explored due to their significant biological activities against various fungal and bacterial strains. These compounds are primarily synthesized through cyclization reactions of thiosemicarbazone under different conditions, highlighting the importance of 1,3,4-thiadiazol derivatives in pharmaceutical research (Yusuf & Jain, 2014).

Biological Activities of Thiadiazole Derivatives

The biological activities of thiadiazole derivatives, including 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine, have been a subject of considerable interest. These derivatives exhibit a wide range of biological properties, such as antimicrobial, anti-inflammatory, antitubercular, antidiabetic, and antitumor activities. The structure-activity relationship (SAR) analysis of these compounds provides insights into designing more effective therapeutic agents with thiadiazole moieties (Alam, 2018).

Heterocyclic Systems in Medicinal Chemistry

The significance of 1,3,4-thiadiazole and oxadiazole heterocycles in medicinal chemistry cannot be overstated. These scaffolds are known for their versatile pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The ability to chemically modify these heterocycles enhances their importance in the development of new pharmaceutical agents, making them crucial components in the search for novel drug-like molecules (Lelyukh, 2019).

Pharmacological Activities of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have garnered attention due to their extensive pharmacological activities. These compounds possess anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The presence of the toxophoric N2C2S moiety in these derivatives is believed to contribute to their broad spectrum of pharmacological actions, making them a focus of drug development and design efforts (Mishra et al., 2015).

Synthesis and Applications of Thiadiazoles

Thiadiazoles are notable for their diverse applications not only in pharmaceuticals but also in other fields such as metal chelating agents and anti-corrosion agents. The synthesis and progress in the biological activities of thiadiazole compounds have been extensively reviewed, providing valuable insights into their potential uses and the development of new thiadiazole-based compounds with improved efficacy and safety profiles (Asif, 2016).

properties

IUPAC Name

5-pentan-3-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-3-5(4-2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCCDPREZYWEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352730
Record name 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine

CAS RN

229003-14-9
Record name 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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